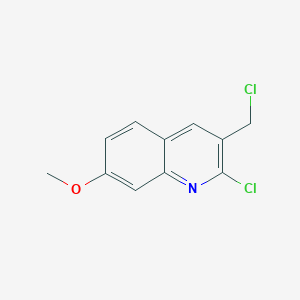

2-Chloro-3-(chloromethyl)-7-methoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHNEESGHIDYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368851 | |

| Record name | 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836402 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73863-49-7 | |

| Record name | 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(chloromethyl)-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

Abstract

This technical guide provides an in-depth, peer-reviewed methodology for the synthesis of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline, a pivotal intermediate in the development of advanced pharmaceutical agents. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic decisions, and mechanistic pathways that govern the synthesis. We present a robust, four-step synthetic route commencing with commercially available 3-methoxyaniline. The core of this synthesis is a regioselective Vilsmeier-Haack cyclization, followed by selective reduction and subsequent chlorination. This document is structured to serve as a practical laboratory guide and a valuable reference for researchers, chemists, and professionals in drug discovery and process development, offering field-proven insights and ensuring protocol integrity through self-validating experimental design.

Introduction

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline motif, a bicyclic heterocycle consisting of a fused benzene and pyridine ring, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design. Compounds incorporating the quinoline ring system have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and anti-HIV properties.[1] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles to optimize therapeutic efficacy.

Profile of this compound: A Versatile Synthetic Intermediate

This compound is a highly functionalized quinoline derivative designed for synthetic utility. It possesses two distinct electrophilic centers: the C2-chloro and the chloromethyl group at C3. This dual reactivity allows for sequential and selective nucleophilic substitutions, making it an exceptionally valuable building block for constructing more complex, polycyclic heterocyclic systems and for generating diverse libraries of compounds for drug discovery programs. The 7-methoxy group, an electron-donating substituent, modulates the electronic properties of the quinoline ring system and can influence biological activity and metabolic stability.

Synthetic Strategy and Retrosynthetic Analysis

Chosen Pathway: A Four-Step Route via Vilsmeier-Haack Cyclization

The synthesis of the target molecule is strategically designed to proceed through a reliable and scalable four-step sequence. The chosen pathway leverages the Vilsmeier-Haack reaction, a powerful and efficient method for the one-pot formylation and cyclization of electron-rich aromatic compounds to yield 2-chloro-3-formylquinolines.[2] This approach is favored for its high regioselectivity and the direct installation of key functionalities required for the final product.

The retrosynthetic analysis reveals the following disconnections:

-

The 3-chloromethyl group is derived from the corresponding primary alcohol, which is installed via the reduction of a formyl group.

-

The 2-chloro-3-formyl-7-methoxyquinoline core is constructed via a Vilsmeier-Haack reaction of an N-arylacetamide.

-

The N-arylacetamide is readily prepared from the corresponding aniline.

This logical pathway ensures a convergent and efficient synthesis from simple, commercially available precursors.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic transformation from 3-methoxyaniline to the final target molecule, this compound.

Caption: Four-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Intermediate I)

Rationale: This initial step protects the aniline's amino group as an acetamide. The acetamide serves as the directing group and provides the necessary atoms for the subsequent Vilsmeier-Haack cyclization. Acetic anhydride is a cost-effective and highly efficient acetylating agent.

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-methoxyaniline (0.1 mol, 12.3 g).

-

Add 100 mL of 10% aqueous acetic acid to dissolve the aniline.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (0.12 mol, 12.2 g, 11.3 mL) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield N-(3-methoxyphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-7-methoxyquinoline (Intermediate II)

Rationale: This is the key ring-forming step. A Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[3][4] The N-arylacetamide undergoes electrophilic attack followed by intramolecular cyclization and subsequent chlorination to afford the quinoline scaffold.[5] The reaction is initiated at low temperature to control the exothermic formation of the Vilsmeier reagent.

Procedure:

-

In a 500 mL three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, place N,N-dimethylformamide (DMF, 0.5 mol, 36.5 g, 38.6 mL).

-

Cool the flask to 0-5 °C using an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 0.25 mol, 38.3 g, 23.4 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.

-

Add a solution of N-(3-methoxyphenyl)acetamide (Intermediate I, 0.1 mol, 16.5 g) in 50 mL of DMF dropwise.

-

After addition, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-6 hours.[6] Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-Chloro-3-formyl-7-methoxyquinoline.

Step 3: Reduction of the Formyl Group to (2-Chloro-7-methoxyquinolin-3-yl)methanol (Intermediate III)

Rationale: The selective reduction of the aldehyde at the C3 position to a primary alcohol is required. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high chemoselectivity for aldehydes in the presence of other reducible groups like the chloro-substituted aromatic ring.

Procedure:

-

Suspend 2-Chloro-3-formyl-7-methoxyquinoline (Intermediate II, 0.1 mol, 22.1 g) in 200 mL of methanol in a 500 mL round-bottom flask.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 0.05 mol, 1.9 g) portion-wise over 30 minutes, controlling the effervescence.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of 50 mL of 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield (2-Chloro-7-methoxyquinolin-3-yl)methanol as a solid.

Step 4: Chlorination to this compound (Target Molecule)

Rationale: The final step involves the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up procedure.

Procedure:

-

To a 250 mL flask, add (2-Chloro-7-methoxyquinolin-3-yl)methanol (Intermediate III, 0.1 mol, 22.3 g) and dissolve it in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0-5 °C.

-

Add thionyl chloride (SOCl₂, 0.12 mol, 14.3 g, 8.7 mL) dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a hexane/ethyl acetate mixture to afford pure this compound.

Summary of Reaction Parameters and Expected Data

The following table summarizes the critical parameters for each step of the synthesis.

| Step | Reaction Name | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | Acetylation | 3-Methoxyaniline | Acetic Anhydride | Aq. Acetic Acid | 0 → RT | 2 | >90% |

| 2 | Vilsmeier-Haack | N-(3-methoxyphenyl)acetamide | POCl₃, DMF | DMF | 0 → 90 | 4-6 | 60-70% |

| 3 | Reduction | 2-Chloro-3-formyl-7-methoxyquinoline | NaBH₄ | Methanol | 0 → RT | 2-3 | >85% |

| 4 | Chlorination | (2-Chloro-7-methoxyquinolin-3-yl)methanol | SOCl₂ | Dichloromethane | 0 → RT | 4-6 | >80% |

Table 1: Key reaction parameters and typical yields for the synthesis.

Expected Analytical Data for this compound

| Analysis | Expected Data |

| Molecular Formula | C₁₁H₉Cl₂NO |

| Molecular Weight | 242.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~110-115 °C |

| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H, H-4), 7.8 (d, 1H, H-5), 7.3 (d, 1H, H-6), 7.1 (s, 1H, H-8), 4.8 (s, 2H, -CH₂Cl), 3.9 (s, 3H, -OCH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~159, 150, 145, 136, 128, 127, 122, 118, 106, 56, 42 ppm |

| Mass Spec (EI) | m/z 241 (M⁺), 243 (M+2) |

Table 2: Physicochemical and spectroscopic data for the final product.

Mechanistic Insights

The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a cornerstone of this synthesis. Its mechanism proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization.

Caption: Mechanism of the Vilsmeier-Haack reaction.

Safety and Handling Precautions

This synthesis involves the use of hazardous and corrosive chemicals. Adherence to strict laboratory safety protocols is mandatory.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Thionyl chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts with water to release toxic gases (SO₂ and HCl). All operations must be conducted in a fume hood.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide details a highly efficient and reliable four-step synthesis for this compound. The methodology is built upon well-established and scalable chemical transformations, with the Vilsmeier-Haack reaction serving as the pivotal step for constructing the quinoline core. The detailed protocols, mechanistic explanations, and safety considerations provided herein are intended to empower researchers and drug development professionals to confidently and safely produce this valuable synthetic intermediate for application in advanced medicinal chemistry programs.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-(chloromethyl)-7-methoxyquinoline is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive 2-chloro substituent, a nucleophile-susceptible chloromethyl group, and a methoxy-activated quinoline core, renders it a valuable scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic characterization. Drawing upon data from analogous structures and established chemical principles, this document serves as a technical resource for researchers leveraging this compound in drug discovery and the development of novel organic materials.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of functional groups on this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable building block due to its multiple points of diversification. The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate intermolecular interactions and metabolic stability[1][2]. This guide will delve into the specific chemical attributes of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Structural Properties

The structural and electronic properties of this compound dictate its reactivity and handling.

Core Molecular Attributes

A summary of the key physicochemical properties is presented in Table 1. The predicted octanol-water partition coefficient (XlogP) of 3.5 suggests a lipophilic character, indicating good membrane permeability, a desirable trait in drug candidates[3].

| Property | Value | Source |

| CAS Number | 73863-49-7 | [4] |

| Molecular Formula | C₁₁H₉Cl₂NO | [4] |

| Molecular Weight | 242.10 g/mol | |

| Boiling Point | 370.7 °C at 760 mmHg | [4] |

| Predicted XlogP | 3.5 | [3] |

| Appearance | Solid (form) |

Insights from Crystallographic Data of Analogues

While the crystal structure of this compound has not been reported, analysis of closely related compounds provides valuable insights into its solid-state behavior. The crystal structure of 2-chloro-7-methoxyquinoline-3-carbaldehyde reveals a planar quinoline ring system[5]. It is expected that the title compound will adopt a similar planar conformation.

Furthermore, studies on substituted 2-chloroquinolines have highlighted the importance of intermolecular interactions such as Cl…Cl and C-H…Cl contacts in their crystal packing. These non-covalent interactions can influence solubility and solid-state stability. The crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline demonstrates the potential for π–π stacking interactions between quinoline rings[6].

Synthesis of this compound: A Proposed Pathway

The proposed synthesis is a three-step process starting from m-anisidine:

-

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide.

-

Step 2: Vilsmeier-Haack cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde.

-

Step 3: Reduction of the aldehyde to an alcohol, followed by chlorination to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on the synthesis of analogous compounds[7][8][9]. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary.

Step 1: N-(3-methoxyphenyl)acetamide

-

To a stirred solution of m-anisidine in a suitable solvent (e.g., dichloromethane or acetic acid), slowly add one equivalent of acetic anhydride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: 2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

To this reagent, add N-(3-methoxyphenyl)acetamide and heat the mixture.

-

The reaction is typically heated for several hours. Monitor progress by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The precipitated product can be collected by filtration and purified.

Step 3: Reduction and Chlorination

-

Dissolve 2-Chloro-7-methoxyquinoline-3-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.

-

Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

-

Quench the reaction, remove the solvent, and extract the resulting alcohol.

-

Without extensive purification, dissolve the crude (2-Chloro-7-methoxyquinolin-3-yl)methanol in a solvent like dichloromethane.

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride, at 0 °C.

-

Stir the reaction until the alcohol is converted to the chloromethyl derivative.

-

Carefully quench the reaction and work up to isolate the final product, this compound.

-

Purification is typically achieved by column chromatography on silica gel.

Chemical Reactivity: A Trifunctional Scaffold

The reactivity of this compound is dominated by the three key functional groups: the 2-chloro substituent, the 3-chloromethyl group, and the electron-rich quinoline ring.

Caption: Key reactivity sites of this compound.

Nucleophilic Aromatic Substitution at the 2-Position

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring. A wide range of nucleophiles can displace the chloride, including:

-

Amines: Reaction with primary or secondary amines can introduce diverse side chains, a common strategy in the synthesis of bioactive molecules.

-

Hydrazines: As seen with related 2-chloroquinolines, hydrazine can displace the chloride to form hydrazinylquinolines, which are precursors to fused heterocyclic systems like pyrazolo[3,4-b]quinolines[2].

-

Thiols: Thiolates can react to form 2-thioether derivatives.

-

Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to an amine or used in click chemistry reactions[10].

Causality Behind Reactivity: The stability of the Meisenheimer-like intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, drives the SNAr reaction at the 2- and 4-positions of the quinoline ring.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at the 3-position is a classic electrophilic site for Sₙ2 reactions. The benzylic-like nature of this group makes it highly reactive towards a broad spectrum of nucleophiles, enabling the facile introduction of various functionalities. This is arguably the most versatile handle on the molecule for rapid library synthesis.

Example Workflow: Synthesis of an Amine Derivative

Caption: General workflow for the Sₙ2 reaction at the chloromethyl position.

Electrophilic Aromatic Substitution on the Quinoline Ring

The methoxy group at the 7-position is an activating group that directs electrophilic aromatic substitution to the ortho and para positions (positions 6 and 8). However, electrophilic substitution reactions on the quinoline ring can be complex due to the possibility of reaction on either the benzene or pyridine ring, and the deactivating effect of the pyridine nitrogen. Reactions such as nitration or halogenation would likely require carefully controlled conditions to achieve regioselectivity.

Analytical Characterization: Spectroscopic Signatures

Precise characterization of this compound is crucial for confirming its identity and purity. While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methoxy protons.

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the quinoline ring will appear in this region. The proton at position 4 is expected to be a singlet and significantly downfield due to the anisotropic effects of the adjacent nitrogen and chlorine atoms. The protons on the benzene portion of the ring system will exhibit splitting patterns consistent with their substitution.

-

Chloromethyl Protons (δ ~4.5-5.0 ppm): A characteristic singlet corresponding to the two protons of the -CH₂Cl group.

-

Methoxy Protons (δ ~3.9-4.1 ppm): A sharp singlet for the three protons of the -OCH₃ group.

¹³C NMR: The carbon NMR will show signals for all 11 unique carbon atoms in the molecule. The carbons attached to chlorine (C2 and the chloromethyl carbon) and the carbon attached to the methoxy group will have characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), the molecular ion will appear as a cluster of peaks. The most intense peak will be for the species with two ³⁵Cl atoms. There will be an (M+2) peak for the species with one ³⁵Cl and one ³⁷Cl, and an (M+4) peak for the species with two ³⁷Cl atoms. The expected intensity ratio of the M, M+2, and M+4 peaks is approximately 9:6:1[11].

-

Fragmentation: Common fragmentation pathways would include the loss of a chlorine radical, a chloromethyl radical, and cleavage of the methoxy group.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. It can cause serious eye damage[12].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its three distinct reactive sites offer a platform for the creation of diverse and complex molecules. The insights into its synthesis, reactivity, and spectroscopic properties provided in this guide are intended to empower researchers to fully exploit the potential of this versatile compound in the development of novel therapeutics and functional materials. Further research into its specific reaction kinetics and the exploration of its utility in a wider range of chemical transformations will undoubtedly continue to expand its applications.

References

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. scispace.com [scispace.com]

2-Chloro-3-(chloromethyl)-7-methoxyquinoline CAS number 73863-49-7

An In-Depth Technical Guide to 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (CAS 73863-49-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline core stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[1] Its rigid, bicyclic aromatic system provides a robust framework for orienting functional groups in three-dimensional space to achieve specific molecular interactions with biological targets. Within this important class of heterocycles, this compound emerges not as an end-product, but as a highly versatile and reactive intermediate. Its strategic placement of two distinct electrophilic centers—a chloro group at the 2-position and a chloromethyl group at the 3-position—offers a gateway for sequential, regioselective modifications. This guide provides a comprehensive technical overview of this key building block, from its synthesis and physicochemical properties to its reactivity and strategic application in the generation of diverse molecular libraries for drug discovery.

Core Compound Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 73863-49-7 | - |

| Molecular Formula | C₁₁H₉Cl₂NO | [2] |

| Molecular Weight | 242.10 g/mol | [2] |

| Monoisotopic Mass | 241.00612 Da | [2] |

| SMILES | COC1=CC2=NC(=C(C=C2C=C1)CCl)Cl | [2] |

| InChI Key | ICHNEESGHIDYMZ-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 3.5 | [2] |

| Appearance | Typically an off-white to yellow solid | Supplier Data |

Synthesis Pathway: The Vilsmeier-Haack Approach

The most prevalent and efficient method for constructing the 2-chloro-3-formylquinoline scaffold, a direct precursor to our target compound, is the Vilsmeier-Haack reaction.[3][4] This reaction employs a substituted acetanilide and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to achieve a one-pot cyclization and formylation. The subsequent conversion of the formyl group to a chloromethyl group is a standard two-step functional group transformation.

The causality behind this choice of reaction is twofold:

-

Accessibility of Starting Materials : Substituted acetanilides are readily prepared from commercially available anilines.

-

Efficiency : The Vilsmeier-Haack reaction is a robust and high-yielding method for producing the core quinoline structure with the desired chlorination and C3-substitution pattern.[3]

Logical Workflow for Synthesis

The synthesis can be logically broken down into three primary stages: formation of the 2-chloro-3-formylquinoline precursor, reduction to the alcohol, and final chlorination to yield the target compound.

Caption: Synthetic workflow from acetanilide to the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from established procedures for similar quinoline derivatives.[3][5] Researchers should optimize conditions based on their specific laboratory setup.

Part A: Synthesis of 2-Chloro-3-formyl-7-methoxyquinoline

-

Vilsmeier Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 5 molar equivalents) to 0-5 °C in an ice bath.

-

Addition of POCl₃ : Add phosphorus oxychloride (POCl₃, 12 molar equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C.[6] Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition : Add N-(3-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to the reagent, maintaining the temperature below 20 °C.

-

Reaction : Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization : Slowly neutralize the acidic solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7. This step is crucial for precipitating the product.[7]

-

Isolation : Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Part B: Synthesis of this compound

-

Reduction of the Formyl Group : Dissolve the 2-chloro-3-formyl-7-methoxyquinoline (1 molar equivalent) from Part A in methanol. Cool the solution to 0-5 °C.

-

Addition of Reducing Agent : Add sodium borohydride (NaBH₄, 1.5 molar equivalents) portion-wise, keeping the temperature low. Stir for 2-3 hours at room temperature until the reaction is complete (monitored by TLC).

-

Work-up : Quench the reaction by adding water and remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield (2-chloro-7-methoxyquinolin-3-yl)methanol.

-

Chlorination : Dissolve the alcohol intermediate in dichloromethane (DCM). Add thionyl chloride (SOCl₂, 2 molar equivalents) dropwise at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Isolation : Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize excess SOCl₂. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the final product, this compound. Purify as needed by column chromatography.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chloro-substituents. The 2-chloro group is part of an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the 3-chloromethyl group behaves as a reactive benzylic halide, readily undergoing SN2 reactions. This orthogonality allows for selective and sequential functionalization.

Caption: Dual reactivity pathways of the title compound.

Key Transformations:

-

Scaffold Hopping and Library Generation : By reacting the chloromethyl group with a diverse set of nucleophiles, researchers can rapidly generate large libraries of compounds.[1] This allows for extensive Structure-Activity Relationship (SAR) studies, where the quinoline core is maintained while the side chain at the 3-position is varied to optimize for potency, selectivity, and pharmacokinetic properties.

-

Synthesis of Fused Heterocyclic Systems : The chloromethyl group is an excellent electrophile for intramolecular cyclization reactions. Reaction with a dinucleophile can be used to construct a new ring fused to the quinoline scaffold, leading to more complex polycyclic systems with novel biological profiles.[1]

-

Introduction of Key Pharmacophores : The 2-chloro position can be substituted with groups known to be important for biological activity. For instance, replacement with specific amines or other hydrogen-bonding moieties can significantly alter the compound's interaction with target proteins.

The methoxy group at the 7-position, while less reactive, plays a crucial role by modulating the electronic properties of the ring system and providing a potential metabolic soft spot or a point for hydrogen bond interactions in a receptor active site.[8]

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR will show characteristic aromatic proton signals, a singlet for the CH₂Cl group, and a singlet for the OCH₃ group. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern. The isotopic signature of the two chlorine atoms is a key diagnostic feature.

-

Thin Layer Chromatography (TLC) : Essential for monitoring the progress of synthesis and purification steps.[7]

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care.[9]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[9]

-

Precautions :

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

This compound is more than just a chemical entry in a catalog; it is a potent and versatile tool for the medicinal chemist. Its dual reactive sites, built upon the privileged quinoline scaffold, provide a reliable and strategically sound entry point for the synthesis of novel and diverse molecular entities. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the quest for new therapeutic agents.

References

- 1. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C11H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 3. chemijournal.com [chemijournal.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. drughunter.com [drughunter.com]

- 9. 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Chloro-3-(chloromethyl)-7-methoxyquinoline: A Predictive and Interpretive Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (CAS No. 73863-49-7). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous quinoline derivatives, to forecast and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its structural verification.

Molecular Structure and Key Features

This compound possesses a quinoline core, which is a privileged scaffold in medicinal chemistry. The key structural features that will dominate its spectroscopic signature are:

-

The heterocyclic aromatic quinoline ring system.

-

The electron-withdrawing chloro group at the 2-position.

-

The chloromethyl substituent at the 3-position, which introduces a reactive benzylic-like chloride.

-

The electron-donating methoxy group at the 7-position.

-

The specific substitution pattern on the benzene ring of the quinoline nucleus.

The interplay of these features dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the aromatic protons, the chloromethyl protons, and the methoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H-4 | ~8.1 - 8.3 | Singlet (s) | 1H | This proton is on a carbon atom situated between a nitrogen atom and a carbon bearing a chloro group, leading to significant deshielding. |

| H-5 | ~7.8 - 8.0 | Doublet (d) | 1H | This proton is part of the benzene ring and is expected to be deshielded by the aromatic system. It will be split by H-6. |

| H-8 | ~7.6 - 7.8 | Doublet (d) | 1H | This proton is ortho to the nitrogen atom and will be deshielded. The multiplicity will depend on long-range coupling, but it is often observed as a doublet or a narrow multiplet. |

| H-6 | ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | This proton is coupled to both H-5 and H-8 (or H-5, depending on the substitution pattern), resulting in a doublet of doublets. It is shielded relative to H-5 and H-8. |

| -CH₂Cl | ~4.8 - 5.0 | Singlet (s) | 2H | The protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the aromatic ring, causing a downfield shift. No adjacent protons are present for coupling. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | The protons of the methoxy group are shielded compared to the aromatic protons and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The molecule has 11 unique carbon atoms, and thus 11 signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~150 - 152 | This carbon is attached to a nitrogen and a chlorine atom, resulting in a significant downfield shift. |

| C-4 | ~135 - 137 | An aromatic carbon that is part of the pyridine ring. |

| C-8a | ~148 - 150 | A quaternary carbon at the fusion of the two rings. |

| C-4a | ~128 - 130 | A quaternary carbon at the fusion of the two rings. |

| C-7 | ~158 - 160 | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |

| C-5 | ~125 - 127 | An aromatic carbon. |

| C-8 | ~105 - 107 | An aromatic carbon ortho to the methoxy group, which is expected to be shielded. |

| C-6 | ~122 - 124 | An aromatic carbon. |

| C-3 | ~129 - 131 | A quaternary carbon attached to the chloromethyl group. |

| -CH₂Cl | ~42 - 45 | The carbon of the chloromethyl group is shifted downfield by the attached chlorine atom. |

| -OCH₃ | ~55 - 57 | The methoxy carbon is in the typical range for such functional groups. |

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol for Mass Spectrometry Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

-

Ionization Method: Electrospray ionization (ESI) is a common method for molecules of this type.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₁H₉Cl₂NO. The monoisotopic mass is approximately 241.0061 Da.[1]

-

Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. The two most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. The ratio of [M]⁺ to [M+2]⁺ to [M+4]⁺ will be approximately 9:6:1.

-

Key Fragmentation Pathways:

-

Loss of Cl radical: A primary fragmentation would be the loss of a chlorine radical from the chloromethyl group to form a stable benzylic-like carbocation.

-

Loss of CH₂Cl: Fragmentation may also involve the loss of the entire chloromethyl radical.

-

Loss of methyl radical from the methoxy group: Cleavage of the O-CH₃ bond can occur.

-

Retro-Diels-Alder reactions: The quinoline ring system can undergo characteristic retro-Diels-Alder fragmentations.

-

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy Acquisition

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The instrument software will perform the Fourier transform to generate the spectrum. A background spectrum should be collected and subtracted.

Predicted IR Spectrum and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (-CH₂- and -CH₃) | 3000 - 2850 | Medium |

| C=N stretch (quinoline ring) | 1620 - 1580 | Medium-Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-O stretch (aryl ether) | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided experimental protocols, should serve as a valuable resource for the identification and characterization of this compound. It is strongly recommended that these predictions be confirmed with experimental data once the compound is synthesized and purified.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline: Core Starting Materials and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(chloromethyl)-7-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chloromethyl group at the 3-position and a versatile chlorine atom at the 2-position, allows for a variety of subsequent chemical modifications. This makes it an important intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This guide provides a comprehensive overview of the primary starting materials and the most common synthetic routes for the preparation of this valuable quinoline derivative, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is typically achieved through a multi-step process that begins with a readily available substituted aniline. The general strategy involves the initial construction of the quinoline core, followed by functionalization at the 2- and 3-positions.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Primary Starting Materials

The most logical and cost-effective starting material for the synthesis of this compound is m-anisidine (3-methoxyaniline). The placement of the methoxy group on the aniline ring directly dictates its final position at the 7-position of the quinoline core after cyclization.

An alternative, though less direct, starting point is 7-methoxy-4-quinolone , which can be synthesized from m-anisidine. For research groups that may have this intermediate readily available, it serves as an excellent entry point into the Vilsmeier-Haack functionalization step.

| Starting Material | Structure | Key Advantages |

| m-Anisidine |  | Commercially available, low cost, directly leads to the desired 7-methoxy substitution pattern. |

| 7-Methoxy-4-quinolone |  | A more advanced intermediate, bypassing the initial cyclization step. |

Part 2: Detailed Synthetic Pathway and Experimental Protocols

The synthesis can be logically divided into four key stages:

-

Cyclization: Formation of the 7-methoxy-4-quinolone core from m-anisidine.

-

Vilsmeier-Haack Reaction: Concurrent chlorination and formylation to yield 2-chloro-3-formyl-7-methoxyquinoline.

-

Reduction: Conversion of the formyl group to a hydroxymethyl group.

-

Chlorination: Transformation of the hydroxymethyl group into the final chloromethyl group.

Stage 1: Synthesis of 7-Methoxy-4-quinolone

The construction of the quinoline ring is a critical first step. A common method involves the Conrad-Limpach reaction or a similar cyclization strategy. Here, m-anisidine is reacted with a β-ketoester, such as ethyl acetoacetate, followed by thermal cyclization. A related and efficient method involves the reaction of m-anisidine with 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione followed by cyclization in a high-boiling solvent like diphenyl ether[3].

Experimental Protocol:

-

A mixture of m-anisidine and 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione is heated in a suitable solvent like 2-propanol at reflux for 1-2 hours.

-

The solvent is removed under reduced pressure, and the intermediate is isolated.

-

The intermediate is then suspended in diphenyl ether and heated to a high temperature (typically 220-250 °C) for 1-2 hours to effect cyclization.

-

After cooling, the reaction mixture is purified by column chromatography to yield 7-methoxy-1H-quinolin-4-one[3].

Stage 2: Vilsmeier-Haack Reaction to form 2-Chloro-3-formyl-7-methoxyquinoline

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][4][5] In the context of quinolone chemistry, it serves a dual purpose: it introduces a formyl group at the 3-position and replaces the hydroxyl group at the 2-position (in the tautomeric form of the 4-quinolone) with a chlorine atom. The reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4][6]

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Vilsmeier-Haack reaction [chemeurope.com]

An In-depth Technical Guide to the Synthesis and Mechanism of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

This guide provides a comprehensive overview of the synthetic pathway and underlying chemical principles for the formation of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline, a key heterocyclic intermediate in medicinal chemistry and drug development. The narrative is structured to provide not just a procedural account, but a deep mechanistic understanding, reflecting the decision-making process in a research and development setting.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Compounds like chloroquine and mefloquine underscore the therapeutic significance of this scaffold.[3] The title compound, this compound, is a highly versatile synthetic intermediate. The chlorine atom at the 2-position and the chloromethyl group at the 3-position serve as reactive handles for nucleophilic substitution, allowing for the systematic elaboration of the molecule to generate diverse libraries of novel compounds for drug discovery programs.[4][5] This guide elucidates the multi-step synthesis of this valuable building block, beginning with the construction of the quinoline core via the Vilsmeier-Haack reaction.

Part 1: Constructing the Quinoline Core via Vilsmeier-Haack Cyclization

The most efficient and widely adopted method for constructing the 2-chloro-3-formyl quinoline scaffold from an appropriately substituted acetanilide is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a specialized electrophile, the Vilsmeier reagent, to effect a formylation and subsequent intramolecular cyclization in a one-pot procedure.

The Vilsmeier Reagent: The Electrophilic Driver

The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[8][9][10]

The formation mechanism involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of POCl₃. This is followed by the collapse of the tetrahedral intermediate and elimination of a dichlorophosphate anion to yield the highly electrophilic N,N-dimethyl(chloro)methaniminium ion.[11][12][13]

Figure 1: Formation of the Vilsmeier Reagent.

Mechanism: From Acetanilide to Quinoline

The synthesis begins with N-(3-methoxyphenyl)acetamide, prepared by the acetylation of 3-methoxyaniline.[14] The methoxy group is a moderately activating, ortho, para-directing group. The key to the regioselectivity of this reaction is that the cyclization occurs at the ortho position to the activating methoxy group, which is sterically unhindered and electronically enriched. This ensures the formation of the 7-methoxyquinoline isomer.

The reaction proceeds through the following key steps:

-

Electrophilic Attack: The electron-rich aromatic ring of N-(3-methoxyphenyl)acetamide attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the position para to the activating acetamido group and ortho to the methoxy group.

-

Second Electrophilic Attack: A second equivalent of the Vilsmeier reagent reacts with the enolizable acetamido group, forming an iminium intermediate.

-

Intramolecular Cyclization (Electrocyclization): The newly formed enamine-like system attacks the iminium salt generated in step 1, closing the six-membered ring that will become the pyridine part of the quinoline.

-

Aromatization and Chlorination: Elimination of dimethylamine and subsequent tautomerization leads to a quinolinone intermediate. This intermediate is then chlorinated by the dichlorophosphate anion or another equivalent of POCl₃ at the C2 position, yielding the final 2-chloro-7-methoxyquinoline-3-carbaldehyde.[6]

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

Known derivatives of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

An In-Depth Technical Guide to the Synthesis and Application of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly versatile intermediate, this compound, a building block ripe with potential for creating diverse molecular libraries.[3] The strategic placement of reactive sites—a chloro group at the C-2 position and a chloromethyl group at C-3—provides orthogonal handles for sequential, selective modifications. The 7-methoxy substituent is a known modulator of biological activity, often enhancing the efficacy of resulting compounds, particularly in the realm of oncology.[1]

As a Senior Application Scientist, this document is structured to provide not just protocols, but a deep understanding of the chemical rationale and strategic considerations behind the synthesis and evaluation of derivatives from this core. We will explore the synthesis of the core intermediate, delve into its derivatization via nucleophilic substitution, and profile the known biological activities of the resulting analogues, with a significant focus on their anticancer properties.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the discovery of novel therapeutic agents.

Part 1: The this compound Scaffold: A Privileged Intermediate

The Quinoline Moiety: A Foundation for Drug Discovery

Quinoline, a fused heterocyclic system of benzene and pyridine, is a fundamental structural motif in both natural products and synthetic pharmaceuticals.[5] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding, metal chelation) make it an ideal framework for designing molecules that interact with biological targets.[6] Clinically approved drugs like the anticancer agent bosutinib and the historical antimalarial quinine underscore the therapeutic relevance of the quinoline core.[7] The versatility of synthetic methods to functionalize the quinoline ring allows for fine-tuning of physicochemical and pharmacological properties, making it a mainstay in drug discovery programs.[6]

Core Compound: Structural Features and Synthetic Rationale

The subject of this guide, this compound, possesses two distinct electrophilic centers, making it an exceptionally valuable synthetic intermediate.

-

The 3-(Chloromethyl) Group: This is the more reactive site, behaving as a potent benzylic halide. It is highly susceptible to SN2 reactions with a wide array of nucleophiles (amines, thiols, alcohols, etc.). This allows for the straightforward introduction of diverse side chains, which is a primary strategy for modulating biological activity and optimizing properties like solubility and cell permeability.

-

The 2-Chloro Group: This vinylogous chloride is less reactive than the chloromethyl group, allowing for selective reactions. It is amenable to nucleophilic aromatic substitution (SNAr) under more forcing conditions or, more commonly, serves as a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino substituents.[5]

-

The 7-Methoxy Group: The presence of an alkoxy group at the C-7 position has been repeatedly correlated with enhanced antitumor activity in quinoline-based compounds.[1] This electron-donating group can influence the electronic properties of the entire ring system, potentially affecting target binding and metabolic stability.

This duality of reactive sites allows for a modular and strategic approach to library synthesis. One can first elaborate the chloromethyl position and subsequently modify the C-2 position, or vice-versa, to rapidly generate a wide range of structurally distinct molecules from a single, advanced intermediate.

Part 2: Synthetic Pathways and Derivatization Strategies

The synthesis of this compound and its subsequent derivatization is a multi-step process that relies on established, robust chemical transformations. The overall workflow is a prime example of building molecular complexity in a controlled and logical fashion.

Workflow for Core Synthesis and Derivatization

The following diagram outlines the typical synthetic sequence, starting from a readily available substituted acetanilide and proceeding through key transformations to yield a diverse library of final compounds.

References

- 1. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

The Expanding Therapeutic Landscape of Novel Quinoline Derivatives: A Technical Guide to Biological Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3] Its inherent versatility allows for extensive structural modifications, giving rise to novel derivatives with a broad spectrum of biological activities.[2][4] This technical guide provides an in-depth exploration of the diverse pharmacological potentials of these emerging compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. By delving into the mechanistic underpinnings of their actions and providing detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation quinoline-based therapeutics.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a fundamental heterocyclic aromatic organic compound with the molecular formula C₉H₇N.[1][5] This structural motif is not only prevalent in numerous natural products but has also proven to be a remarkably successful template for the synthesis of a wide array of drugs.[2] Marketed drugs containing the quinoline core include antimalarials like chloroquine, antibacterials such as ciprofloxacin, and anticancer agents like topotecan.[2] The continued interest in quinoline derivatives stems from their ability to interact with various biological targets, offering a rich playground for medicinal chemists to design and synthesize new chemical entities with enhanced efficacy and selectivity.[1][2][6]

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.[7] This structure-activity relationship (SAR) is a central theme in the development of these compounds, with modifications at various positions leading to significant alterations in their pharmacological profiles.[1][8]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer progression.[1][3] These compounds have been shown to induce cell cycle arrest, trigger apoptosis, inhibit angiogenesis, and disrupt cell migration, all of which are critical targets in cancer therapy.[1]

Mechanisms of Anticancer Action

Novel quinoline derivatives exert their anticancer effects through diverse molecular mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription.[1] Others act as topoisomerase inhibitors, preventing the resealing of DNA strands and leading to cell death.

-

Kinase Inhibition: Many quinoline-based compounds have been developed as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[9] For example, some derivatives have shown potent inhibition of c-Jun N-terminal kinase (JNK), a key player in cancer cell proliferation and survival.[1]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways. For instance, some quinoline-chalcone hybrids have been shown to upregulate the levels of apoptosis-related proteins like Caspase-3 and Caspase-9.[10][11]

-

Tubulin Polymerization Inhibition: Several quinoline-chalcone derivatives have demonstrated potent activity as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[12][13]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives can induce the generation of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[10][11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline derivatives is highly dependent on their substitution patterns. For example, the introduction of a flexible alkylamino side chain at the C-4 position and an alkoxy group at the C-7 position of the quinoline nucleus has been shown to enhance antiproliferative activity.[8] Similarly, the hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has yielded compounds with excellent anticancer potency.[10][11][12][13]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[14][15]

Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the novel quinoline derivative in dimethyl sulfoxide (DMSO).[16] On the day of the experiment, prepare serial dilutions of the compound in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).[16]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 3-4 hours at 37°C.[14][16]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Data Presentation:

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) of Compound X | IC₅₀ (µM) of Doxorubicin (Reference) |

| MGC-803 | Gastric Cancer | 48 | Data to be determined | Data to be determined |

| HCT-116 | Colon Cancer | 48 | Data to be determined | Data to be determined |

| MCF-7 | Breast Cancer | 48 | Data to be determined | Data to be determined |

Workflow for Anticancer Activity Screening

Caption: Workflow for the preclinical evaluation of novel quinoline derivatives as anticancer agents.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents.[17] Quinoline derivatives, particularly the fluoroquinolones, have a long history of use as effective antibacterial agents.[2] Research is now focused on developing novel quinoline compounds that can overcome existing resistance mechanisms and exhibit broad-spectrum activity.[17]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[18] These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting these enzymes, quinoline derivatives prevent bacterial cell division and lead to cell death. Some novel derivatives may also possess alternative mechanisms of action, such as targeting the bacterial cell membrane or other essential cellular processes.[17]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is heavily influenced by their chemical structure. For instance, the presence of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position are crucial for the broad-spectrum activity of fluoroquinolones. The hybridization of the quinoline core with other antimicrobial pharmacophores is a promising strategy to develop new agents with enhanced potency and a broader spectrum of activity.[17]

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20][21]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are examined for visible growth to determine the MIC.[20]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the novel quinoline derivative in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[20]

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

| Bacterial Strain | MIC (µg/mL) of Compound Y | MIC (µg/mL) of Ciprofloxacin (Reference) |

| Staphylococcus aureus (ATCC 29213) | Data to be determined | Data to be determined |

| Escherichia coli (ATCC 25922) | Data to be determined | Data to be determined |